molecular formula C12H14ClNOS B1605931 2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione CAS No. 42945-85-7

2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione

Cat. No.: B1605931
CAS No.: 42945-85-7
M. Wt: 255.76 g/mol
InChI Key: CUJJHCLWNJGIHG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione is an organic compound that features a morpholine ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione typically involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the morpholine ring. Common reagents used in this synthesis include sodium hydride and dimethylformamide (DMF) as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, sodium hydroxide, ethanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanone: Similar structure but with a ketone group instead of a thione group.

    2-(4-Chlorophenyl)-1-piperidin-4-yl-ethanthione: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanol: Similar structure but with an alcohol group instead of a thione group.

Uniqueness

2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione is unique due to the presence of both the morpholine ring and the thione group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-morpholin-4-ylethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNOS/c13-11-3-1-10(2-4-11)9-12(16)14-5-7-15-8-6-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJJHCLWNJGIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282082
Record name 2-(4-Chlorophenyl)-1-(morpholin-4-yl)ethane-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42945-85-7
Record name 2-(4-Chlorophenyl)-1-(4-morpholinyl)ethanethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42945-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 24138
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042945857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 42945-85-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Chlorophenyl)-1-(morpholin-4-yl)ethane-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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